molecular formula C12H21F5O B1611787 (3S)-1,1,1,2,2-Pentafluorododecan-3-OL CAS No. 307531-78-8

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL

Cat. No.: B1611787
CAS No.: 307531-78-8
M. Wt: 276.29 g/mol
InChI Key: YFCKZQQCWZNEFP-JTQLQIEISA-N
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Description

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL is a fluorinated alcohol compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a dodecane chain. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL typically involves the fluorination of dodecanol derivatives. One common method is the direct fluorination of dodecan-3-ol using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. Additionally, the use of catalysts and advanced fluorination techniques can further optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of pentafluorododecan-3-one or pentafluorododecanal.

    Reduction: Formation of pentafluorododecane.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2-Pentafluorododecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1,1,1,2,2-Pentafluorododecan-2-ol: The hydroxyl group is positioned differently, affecting its reactivity and interaction with other molecules.

    1,1,1,2,2-Pentafluorododecan-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL is unique due to its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

(3S)-1,1,1,2,2-pentafluorododecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F5O/c1-2-3-4-5-6-7-8-9-10(18)11(13,14)12(15,16)17/h10,18H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCKZQQCWZNEFP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584192
Record name (3S)-1,1,1,2,2-Pentafluorododecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-78-8
Record name (3S)-1,1,1,2,2-Pentafluoro-3-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307531-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1,1,1,2,2-Pentafluorododecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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